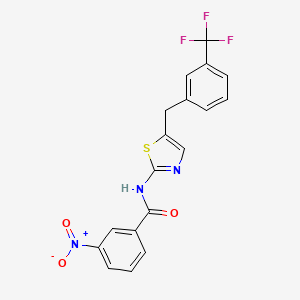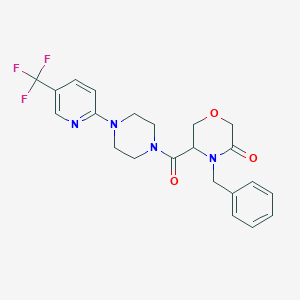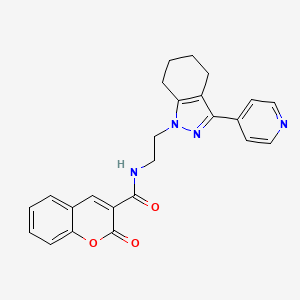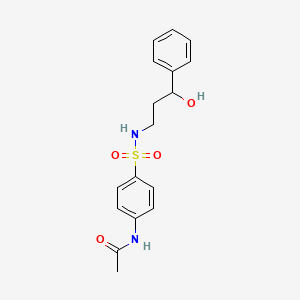
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their wide range of medicinal applications, including their use as antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound were not found, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine . The exact method would depend on the specific structures of the starting materials .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . Sulfonamides can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide, also known as N-{4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]phenyl}acetamide:
Pharmaceutical Applications
This compound has shown potential in pharmaceutical research due to its structural similarity to known bioactive molecules. It can be explored for its analgesic and anti-inflammatory properties, similar to other sulfonamide derivatives . Researchers are investigating its efficacy in pain management and its potential as a safer alternative to existing medications.
Antimicrobial Activity
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide exhibits promising antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains, making this compound a candidate for developing new antibiotics . Its effectiveness against resistant strains is particularly noteworthy.
Cancer Research
The compound’s unique structure allows it to interact with specific cellular pathways involved in cancer progression. Research is ongoing to determine its potential as an anti-cancer agent, particularly in targeting specific types of tumors. Its ability to induce apoptosis in cancer cells is a key area of investigation .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a potential candidate for developing treatments for these conditions.
Anti-inflammatory Properties
The compound’s sulfonamide group is known for its anti-inflammatory properties. Research is focused on its ability to reduce inflammation in various models of inflammatory diseases, including arthritis and inflammatory bowel disease . Its mechanism of action involves the inhibition of specific enzymes and pathways that mediate inflammation.
Antioxidant Activity
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This property is being explored for its potential in skincare and anti-aging products.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic disorders. Research is being conducted to understand its inhibitory effects on enzymes like carbonic anhydrase and proteases . This could lead to the development of new treatments for metabolic diseases.
Material Science Applications
Beyond biological applications, this compound is also being explored in material science. Its unique chemical structure allows it to be used in the synthesis of novel polymers and materials with specific properties . These materials can have applications in various industries, including electronics and nanotechnology.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenases (coxs) .
Mode of Action
Based on the anti-inflammatory activity of similar compounds, it can be hypothesized that n-{4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]phenyl}acetamide may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
This pathway involves the conversion of arachidonic acid to prostaglandins by COX enzymes .
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, suggesting that this compound may also exhibit such effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(20)19-15-7-9-16(10-8-15)24(22,23)18-12-11-17(21)14-5-3-2-4-6-14/h2-10,17-18,21H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSWQOUPFFUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)

![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)
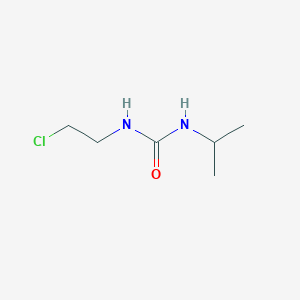


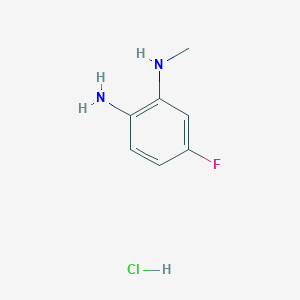
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2430596.png)

